2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylic acid
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Overview
Description
2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrano[4,3-b]pyridine family This compound is characterized by a fused ring system containing both pyridine and pyran rings, with a chlorine atom at the 2-position and a carboxylic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylic acid typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration. The use of catalysts and solvents that facilitate the desired transformations while minimizing by-products is also crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents at the 2-position, while oxidation can introduce hydroxyl or carbonyl groups.
Scientific Research Applications
2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-phenyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
- 2-Chloro-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbaldehyde
Uniqueness
2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both chlorine and carboxylic acid functional groups. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c10-8-6(9(12)13)3-5-4-14-2-1-7(5)11-8/h3H,1-2,4H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNVQOCGMYZCKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=CC(=C(N=C21)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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